
4-Formylphenyl 2-chlorobenzoate
Vue d'ensemble
Description
4-Formylphenyl 2-chlorobenzoate is a chemical compound with the molecular formula C14H9ClO3 and a molecular weight of 260.68 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 4-Formylphenyl 2-chlorobenzoate consists of 14 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms . Unfortunately, more detailed structural information was not found in the search results.Physical And Chemical Properties Analysis
4-Formylphenyl 2-chlorobenzoate has a molecular weight of 260.68 . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Microbial Degradation of Chlorobiphenyls
Biodegradation of 4-Chlorobiphenyl : Bacteria like Pseudomonas cepacia P166 and Achromobacter sp. degrade chlorobiphenyls, producing chlorobenzoates as major metabolic products. These studies highlight the microbial pathways for degrading pollutants like chlorinated biphenyls (Massé et al., 1984).
Biodegradation and Chlorobenzoate Formation : Bacterial strains degrade chlorobiphenyls through pathways involving hydroxylation and meta-1,2 fission, with chlorobenzoates as intermediates (Arensdorf & Focht, 1995).
Bioremediation and Environmental Clean-Up
Bioremediation of Chlorobenzoic Acids : Lysinibacillus macrolides DSM54T, isolated from PCB-polluted soils, shows potential in bioremediating chlorobenzoic acids from contaminated environments (Samadi et al., 2020).
Degradation of Chlorinated Aromatic Compounds : A study demonstrates the ability of a bacterial culture to degrade a range of chlorobenzoates, indicating potential use in remediating sites contaminated with PCBs (Raji, Mitra, & Sumathi, 2007).
Structural and Chemical Studies
- Crystal Structure Analysis : Research on the crystal structure of related compounds, like 2-[(4-Chlorobenzoyl)amino]-3-(4-formylphenyl)prop-2-enoic acid, contributes to understanding the chemical properties and potential applications of similar compounds (Kumar et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
(4-formylphenyl) 2-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO3/c15-13-4-2-1-3-12(13)14(17)18-11-7-5-10(9-16)6-8-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGLKTRAKKASEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Formylphenyl 2-chlorobenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



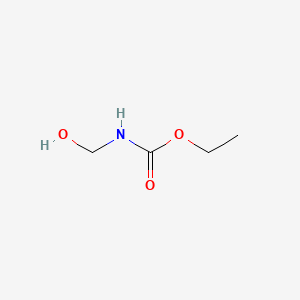
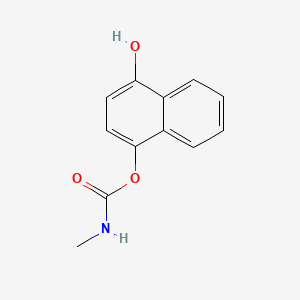
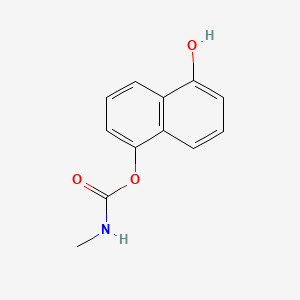
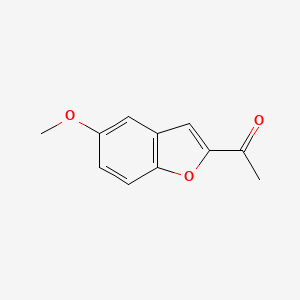
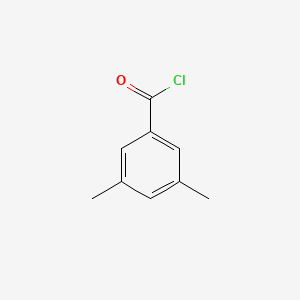
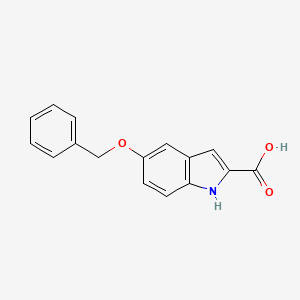
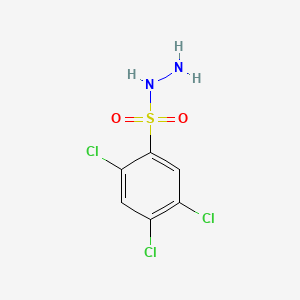
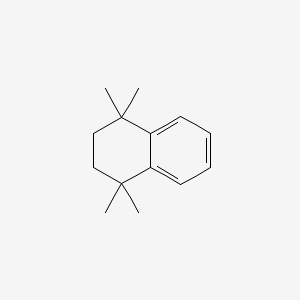
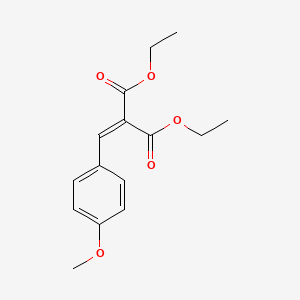

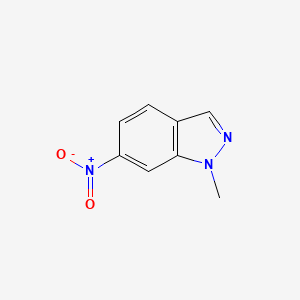
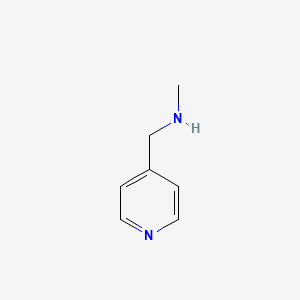
![Methyl 8-(hydroxymethyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4-carboxylate](/img/structure/B1330436.png)
![7a-Methyl-5-oxohexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B1330437.png)